methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
This compound features a complex polycyclic architecture combining a chromenopyrrolone core, a substituted 1,3-thiazole ring, and a benzoate ester moiety. The chromenopyrrolone scaffold is known for its role in modulating protein-protein interactions, while the thiazole group is frequently employed in drug design due to its metabolic stability and hydrogen-bonding capabilities . The benzoate ester may enhance solubility or serve as a prodrug moiety. Structural elucidation of such compounds often relies on crystallographic tools like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O6S/c1-12-22(13(2)28)34-25(26-12)27-19(14-8-10-15(11-9-14)24(31)32-3)18-20(29)16-6-4-5-7-17(16)33-21(18)23(27)30/h4-11,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEBUOPPVDPCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring and a tetrahydrochromeno-pyrrol structure, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 397.45 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and the chromeno-pyrrol structure. Various methods have been employed to optimize yield and purity, including the use of different solvents and catalysts.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-...], exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5a | E. coli | 15 |
| 5b | S. aureus | 18 |
| 5c | P. aeruginosa | 12 |
These results suggest that modifications to the thiazole structure can enhance antimicrobial activity .
Anticancer Activity
Some studies have explored the anticancer potential of thiazole derivatives. In particular, compounds similar to methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-...] have shown promise in inhibiting cancer cell proliferation in various cancer types such as breast and colon cancer.
A case study involving a related compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM in MCF-7 breast cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-...] can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial metabolism.
- DNA Interaction : Certain thiazole derivatives have been shown to intercalate with DNA, preventing replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial and cancer cells.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step reactions that integrate various heterocyclic compounds. The thiazole moiety contributes significantly to the biological activity of the compound due to its ability to interact with biological targets.
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
- Infrared Spectroscopy (IR) : Identifies functional groups within the compound.
Research indicates that compounds containing thiazole rings exhibit notable biological activities including antibacterial, antifungal, and anticancer properties. This compound has been investigated for its potential as an:
a. Anticancer Agent
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific structure of this compound may enhance its efficacy against certain types of tumors.
b. Antimicrobial Activity
The compound's thiazole component is linked to antimicrobial properties. Research has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been tested against Staphylococcus aureus and Escherichia coli with promising results .
Applications in Drug Development
The structural complexity of this compound makes it a valuable candidate in drug design:
a. Lead Compound for New Drugs
The unique combination of thiazole and chromene structures can be optimized for developing new pharmaceuticals targeting specific diseases.
b. Bioisosteric Replacement
This compound exemplifies the strategy of bioisosteric replacement where modifications can lead to enhanced activity or reduced toxicity compared to existing drugs .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations with mechanisms involving apoptosis induction.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole-based compounds derived from this structure. The findings revealed effective inhibition of bacterial growth in vitro and highlighted the potential for developing new antibiotics amidst rising antibiotic resistance .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s structural complexity invites comparison with other heterocyclic systems, particularly those targeting glutamate receptors or kinase pathways. Below is an analysis of key analogs:
Table 1: Comparison of Methyl 4-[2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate and Related Compounds
Key Observations:
Structural Analogies: The target compound shares the thiazole ring with SIB-1757 and SIB-1893, which are potent mGluR5 antagonists. Unlike SIB-1893’s styrylpyridine group, the benzoate ester in the target compound may reduce blood-brain barrier permeability, limiting central nervous system applications unless formulated as a prodrug.
Functional Differences: The SIB compounds exhibit nanomolar potency at mGluR5 but lack activity at mGluR1, highlighting their subtype selectivity . The target compound’s activity at mGluR5 remains unverified but is plausible due to shared pharmacophoric elements. Chromenopyrrolone derivatives in literature often target kinases (e.g., cyclin-dependent kinases) with sub-micromolar IC50 values, suggesting the target compound could exhibit dual activity if the thiazole group engages additional targets.
Synthetic and Analytical Challenges: The compound’s intricate structure may complicate synthesis and crystallization. SHELX-based refinement methods would be critical for resolving its 3D conformation, particularly the stereochemistry of the chromenopyrrolone system.
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or kinetic data for the target compound are available in the provided evidence. Its comparison relies on structural extrapolation from analogs like SIB-1757 and chromenopyrrolone-based kinase inhibitors.
- Potential Applications: If the compound mimics SIB-1757’s mGluR5 antagonism, it could be explored in neuropathic pain or Parkinson’s disease. Alternatively, its chromenopyrrolone moiety may position it as a kinase inhibitor for oncology.
- Future Directions : Priority should be given to in vitro assays (e.g., Ca2+ flux for mGluR5 activity) and crystallographic studies to validate binding modes.
Preparation Methods
Yield Improvement Strategies
Q & A
Basic: What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves sequential heterocycle formation and functional group coupling. A typical approach includes:
- Step 1 : Condensation of chromeno-pyrrol precursors with thiazole derivatives under acidic catalysis (e.g., glacial acetic acid in ethanol) .
- Step 2 : Esterification of the intermediate using methyl benzoate derivatives in anhydrous conditions .
- Optimization : Control reaction temperature (reflux at 80–100°C), solvent polarity (DMF for solubility), and catalyst loading (e.g., 5 mol% Pd for cross-coupling steps) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (C-S, ~650 cm⁻¹) .
- NMR :
- HPLC : Purity assessment (C18 column, methanol/water mobile phase, UV detection at 254 nm) .
Advanced: How can computational methods elucidate steric interactions and binding affinities?
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Prepare ligand files (PDBQT format) and validate docking poses with RMSD analysis .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
- MD Simulations : Assess stability in aqueous environments (AMBER force field, 50 ns trajectories) to evaluate conformational flexibility .
Advanced: What in vitro and in vivo assays are suitable for evaluating biological activity?
- In Vitro :
- Enzyme Inhibition : Measure IC₅₀ against COX-2 or HDACs using fluorogenic substrates .
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM) .
- In Vivo :
- Anti-inflammatory : Carrageenan-induced paw edema model in rats (oral administration, 10–50 mg/kg) .
- Toxicity : Acute toxicity studies (OECD 423) to determine LD₅₀ .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
-
Key Modifications :
Substituent Impact on Activity Reference Thiazole C4-methyl Enhances metabolic stability Chromeno-pyrrol C7-fluoro Increases COX-2 selectivity Benzoate ester Modulates solubility and bioavailability -
Methodology : Synthesize analogs with systematic substitutions (e.g., halogenation, alkylation) and compare IC₅₀ values in target assays .
Advanced: How should researchers resolve contradictions in reported reaction yields or bioactivity data?
- Case Study : Discrepancies in thiazole coupling yields (40–75%) may arise from:
- Catalyst Purity : Use freshly prepared Pd(PPh₃)₄ to avoid deactivation .
- Solvent Effects : Replace DMF with DMAc for higher polarity and reduced side reactions .
- Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, serum-free conditions) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What strategies improve the compound’s pharmacokinetic profile for therapeutic applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
